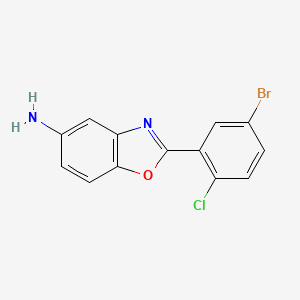

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHFGVFUDZMDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349754 | |

| Record name | 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-86-7 | |

| Record name | 2-(5-Bromo-2-chlorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the strategic considerations underpinning the synthetic route.

Introduction

Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The unique structural motif of this compound, featuring a halogenated phenyl ring appended to an amino-benzoxazole core, presents a compelling scaffold for the development of novel therapeutic agents. This guide delineates a strategic, multi-step synthesis that is both logical and adaptable, emphasizing reaction efficiency, scalability, and purity of the final product.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core benzoxazole ring is logically formed through the condensation of a substituted o-aminophenol with a substituted benzoic acid or its corresponding aldehyde. The 5-amino group on the benzoxazole ring can be introduced via the reduction of a nitro group, a reliable and high-yielding transformation. This leads to a proposed synthetic route commencing with readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Key Precursors

The successful synthesis of the target compound hinges on the efficient preparation of two key building blocks: 2-amino-4-nitrophenol and 5-bromo-2-chlorobenzoic acid.

Synthesis of 2-Amino-4-nitrophenol

The synthesis of 2-amino-4-nitrophenol is typically achieved through the selective reduction of 2,4-dinitrophenol. This transformation requires careful control of reaction conditions to avoid over-reduction.

Reaction Scheme:

Detailed Experimental Protocol:

A method for the selective reduction of 2,4-dinitrophenol involves using sodium sulfide or ammonium sulfide as the reducing agent. It has been found that a practically selective partial reduction of the 2-nitro group of 2,4-dinitrophenol can be achieved using hydrogen sulfide in an aqueous alkaline solution at temperatures between 20 to 100°C, provided the pH does not exceed 9.5[1].

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2,4-dinitrophenol is prepared in an aqueous alkaline medium.

-

Reduction: A solution of sodium sulfide nonahydrate in water is added dropwise to the solution of 2,4-dinitrophenol at a controlled temperature, typically around 80-90 °C.

-

Work-up: After the reaction is complete, the mixture is cooled, and the pH is carefully adjusted to precipitate the product. The resulting solid is filtered, washed with cold water, and dried.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dinitrophenol | |

| Reducing Agent | Sodium sulfide or Ammonium sulfide | [1] |

| Solvent | Aqueous alkaline solution | [1] |

| Temperature | 80-90 °C | |

| pH control | Below 9.5 | [1] |

Table 1: Key parameters for the synthesis of 2-amino-4-nitrophenol.

Synthesis of 5-Bromo-2-chlorobenzoic acid

Several routes exist for the synthesis of 5-bromo-2-chlorobenzoic acid. A common and efficient method starts from 2-chlorobenzoic acid.

Reaction Scheme:

Detailed Experimental Protocol:

One patented method involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid[2].

-

Reaction Setup: 2-chlorobenzoic acid is dissolved in concentrated sulfuric acid in a flask equipped with a stirrer.

-

Bromination: N-bromosuccinimide is added portion-wise to the solution while maintaining a low temperature.

-

Work-up: The reaction mixture is then carefully poured onto ice, leading to the precipitation of the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

An alternative route starts from 2-chlorobenzonitrile, which is first brominated and then hydrolyzed to the desired benzoic acid[3]. Another approach uses 2-chloro benzotrichloride as the starting material, which undergoes bromination followed by hydrolysis[4].

| Starting Material | Reagents | Key Advantages | Reference |

| 2-Chlorobenzoic acid | NBS / H₂SO₄ | Direct, high yielding | [2] |

| 2-Chlorobenzonitrile | Brominating agent, then alkali hydrolysis | Utilizes readily available starting material | [3] |

| 2-Chloro benzotrichloride | Brominating agent, then acid hydrolysis | One-pot potential, high purity | [4] |

Table 2: Comparison of synthetic routes to 5-bromo-2-chlorobenzoic acid.

Part 2: Core Synthesis of the Benzoxazole Ring

The central step in this synthesis is the formation of the benzoxazole ring via the condensation of 2-amino-4-nitrophenol with 5-bromo-2-chlorobenzoic acid.

Reaction Scheme:

Mechanistic Considerations:

The formation of the benzoxazole ring from an o-aminophenol and a carboxylic acid proceeds through an initial amidation to form an o-hydroxy amide intermediate. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the benzoxazole. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation as it acts as both a catalyst and a dehydrating agent.

2-(5-Bromo-2-chlorophenyl)-5-nitro-1,3-benzoxazole --[Reducing Agent]--> this compound

Sources

- 1. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

A Senior Application Scientist's Perspective on Navigating the Path from a Novel Benzoxazole Derivative to a Potential Therapeutic

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for investigating the mechanism of action of a specific benzoxazole derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. While direct studies on this particular molecule are not extensively available in public literature, the rich pharmacology of the benzoxazole scaffold offers a robust starting point for our investigation.[1][2][3][4] This document will not only outline a logical experimental workflow but also delve into the rationale behind these methodologies, ensuring a self-validating and scientifically rigorous approach.

Introduction to the Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a cornerstone in medicinal chemistry.[2][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihyperglycemic properties.[1][2][3] This diverse bioactivity stems from the ability of the benzoxazole core to act as a structural isostere of naturally occurring nucleic bases, facilitating interactions with various biological macromolecules.[4] Our target molecule, this compound, possesses key substitutions that are anticipated to modulate its biological profile. The presence of a halogenated phenyl ring at the 2-position and an amine group at the 5-position are common features in bioactive benzoxazoles, suggesting a high potential for significant pharmacological effects.[5]

Physicochemical Properties of this compound

A foundational step in any investigation is to characterize the physicochemical properties of the compound. These parameters are crucial for designing relevant biological assays and for understanding its potential pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C13H8BrClN2O | PubChem[6] |

| Molecular Weight | 322.58 g/mol | PubChem[6] |

| XlogP (predicted) | 4.1 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

A Strategic Approach to Unraveling the Mechanism of Action

Given the novelty of this compound, a systematic, multi-pronged approach is required to elucidate its mechanism of action. The following workflow is designed to progress from broad phenotypic screening to specific target identification and validation.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine (C13H8BrClN2O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine: A Molecule of Interest in Medicinal Chemistry

Foreword: Navigating the Landscape of a Novel Benzoxazole Derivative

In the dynamic field of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine , a halogenated benzoxazole derivative. It is important to establish at the outset that while this specific molecule is indexed in chemical databases, comprehensive experimental data on its physicochemical properties and biological activities are not yet prevalent in publicly accessible literature.[1][2] This guide, therefore, serves a dual purpose: to present the existing predicted data for this compound and to provide a robust framework for its synthesis and empirical characterization based on established principles and the well-documented behavior of the benzoxazole scaffold. By grounding our approach in the broader context of benzoxazole chemistry, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this promising molecule.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole core, a heterocyclic system comprising a fused benzene and oxazole ring, is widely recognized as a "privileged structure" in medicinal chemistry.[3][4][5] This designation stems from its prevalence in both natural products and synthetic compounds that exhibit a wide array of biological activities.[4][5] Benzoxazole derivatives have been extensively investigated and have shown potential as antitumor, antimicrobial, anti-inflammatory, and anti-HIV agents.[5][6] Their therapeutic versatility is attributed to the ability of the benzoxazole moiety to engage in various interactions with biological targets, including enzymes and receptors.[4][7] The continued synthesis and evaluation of novel benzoxazole derivatives remain a significant focus in the quest for new therapeutic agents.[3]

Physicochemical Profile of this compound

While experimental data is scarce, computational tools provide valuable predictions for the physicochemical properties of this compound. These predictions offer a preliminary understanding of the molecule's behavior and can guide experimental design.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₃H₈BrClN₂O | PubChemLite[1] |

| CAS Number | 293737-86-7 | Sigma-Aldrich[2] |

| Monoisotopic Mass | 321.95084 Da | PubChemLite[1] |

| XlogP | 4.1 | PubChemLite[1] |

| Predicted Collision Cross Section ([M+H]⁺) | 163.7 Ų | PubChemLite[1] |

| Physical State | Solid (Expected based on related compounds) | Inferred |

| Solubility | Expected to be poorly soluble in water, more soluble in organic solvents like DMSO and DMF. | Inferred |

-

Rationale for Inferred Properties: The high XlogP value suggests significant lipophilicity, which generally correlates with low aqueous solubility. The solid physical state is typical for aromatic heterocyclic compounds of this molecular weight.

Proposed Synthesis and Characterization Workflow

The synthesis of 2-aryl-1,3-benzoxazoles is a well-established area of organic chemistry. A plausible and efficient route to this compound involves the condensation of a substituted 2-aminophenol with a corresponding benzoic acid derivative.

Proposed Synthetic Pathway

A common and effective method for constructing the benzoxazole ring is the reaction of a 2-aminophenol with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures.[8]

Caption: Proposed two-step synthesis of the target compound.

-

Causality behind Experimental Choices: This two-step approach is strategically sound. The initial condensation to form the nitro-substituted benzoxazole is generally high-yielding. The subsequent reduction of the nitro group to an amine is a standard and reliable transformation. This pathway avoids potential side reactions that might occur if the free amine were present during the high-temperature cyclization step.

Experimental Protocols for Physicochemical Characterization

To empirically validate the properties of the synthesized compound, a series of standard analytical techniques should be employed.

-

Protocol:

-

A small, dry sample of the purified compound is loaded into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range over which the sample melts is recorded.

-

-

Trustworthiness: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

-

Protocol:

-

A known mass (e.g., 1 mg) of the compound is added to a known volume (e.g., 1 mL) of various solvents (e-g., water, ethanol, DMSO, acetone) in separate vials.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours).

-

The solutions are visually inspected for dissolution. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined by UV-Vis spectroscopy or HPLC.

-

-

Expertise & Experience: This tiered approach, from qualitative to quantitative, efficiently screens for suitable solvents for further biological assays and formulation development.

-

Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using UV-Vis spectroscopy or HPLC.

-

LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Authoritative Grounding: This method is a classic and widely accepted standard for LogP determination.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The expected spectra can be predicted and compared with experimental data.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[1]

-

UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance (λmax), which is useful for concentration measurements.

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Potential Applications in Drug Development

Given the extensive biological activities of the benzoxazole class, this compound represents a compelling candidate for biological screening.[3][5][7] The presence of bromo and chloro substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with target proteins.

-

Anticancer Potential: Many benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] The target molecule should be evaluated in cell viability assays against a panel of human cancer cell lines.

-

Antimicrobial Activity: The benzoxazole scaffold is also a known pharmacophore for antimicrobial agents.[6][10] Screening against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, is warranted.

Conclusion and Future Directions

While a comprehensive experimental profile for this compound is yet to be established, this guide provides a clear and actionable framework for its synthesis and characterization. The predicted physicochemical properties, coupled with the known biological significance of the benzoxazole scaffold, underscore the potential of this molecule as a valuable building block in medicinal chemistry. The proposed synthetic and analytical workflows are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. It is our hope that this guide will stimulate further research into this and related compounds, ultimately contributing to the discovery of new therapeutic agents.

References

- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm

- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.

- Benzoxazole derivatives: Significance and symbolism. ScienceDirect.

- Benzoxazole derivatives: design, synthesis and biological evalu

- Biological activities of benzoxazole and its derivatives.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.

- 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine. PubChemLite.

- 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine. Sigma-Aldrich.

- 2,5-dibromo-N-(5-bromo-2-chlorophenyl)benzamide. PubChem.

- Compound N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide. MolPort.

- 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic Acid. Benchchem.

- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

- 2-(2-Chlorophenyl)-1,3-Benzoxazole-5-Carboxylic Acid. PubChem.

- Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...

- Compound N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide. MolPort.

Sources

- 1. PubChemLite - 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine (C13H8BrClN2O) [pubchemlite.lcsb.uni.lu]

- 2. 2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Blueprint for a Novel Benzoxazole: An In-depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Introduction: The Imperative of Structural Elucidation in Drug Discovery

Benzoxazole derivatives represent a cornerstone in medicinal chemistry, lauded for their vast pharmacological potential.[1] The journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints, the most critical of which is the unequivocal confirmation of its chemical structure. Spectroscopic techniques are the bedrock of this validation process, providing a detailed molecular fingerprint.[2]

This technical guide offers a comprehensive exploration of the spectral characteristics of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine . In the absence of direct experimental data in publicly available literature, this document, grounded in established spectroscopic principles and data from analogous structures, will serve as a robust predictive blueprint for researchers and drug development professionals. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Analytical Workflow

The foundational step in any spectral analysis is a clear understanding of the molecule's architecture and a logical workflow for its characterization.

Figure 2: Predicted major fragmentation pathways for this compound under electron ionization.

Conclusion: A Predictive Framework for Advancing Research

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from structurally related compounds, we have constructed a comprehensive spectral blueprint that can guide researchers in the identification and characterization of this novel molecule. The protocols and predicted data herein serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the crucial process of structural validation and accelerating the journey from synthesis to application.

References

- BenchChem. (2025).

- Siddiqui, N., Ahsan, W., & Alam, M. S. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85.

- BenchChem. (2025).

- MDPI. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- PMC. (2018).

- NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- Illinois State University. (2015). Infrared Spectroscopy.

- BenchChem. (2025).

- MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)

- BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.

- AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2.

- OPUS. (2022). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for.

- University of Calgary. (n.d.). IR: amines.

- YouTube. (2012). Introduction to IR Spectroscopy - Amines.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- University of Nebraska–Lincoln. (n.d.).

- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.

- ResearchGate. (n.d.). Figure S1: 1 H NMR spectrum of 3-bromocarbazole (2).

- SlidePlayer. (n.d.).

Sources

Introduction: Targeting the Molecular Basis of Cystic Fibrosis

An In-depth Technical Guide to the Synthesis and Characterization of Lumacaftor (VX-809)

For Researchers, Scientists, and Drug Development Professionals

Cystic Fibrosis (CF) is a life-shortening genetic disorder instigated by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride ion channel in the epithelial cells of various organs.[2][3] The most prevalent mutation, F508del, leads to the misfolding of the CFTR protein, which is subsequently targeted for premature degradation by the cell's quality control machinery.[1][2] This results in a diminished quantity of functional CFTR channels at the cell surface, leading to impaired ion and water transport and the accumulation of thick, sticky mucus, particularly in the lungs.[1]

Lumacaftor (VX-809), developed by Vertex Pharmaceuticals, is a groundbreaking small molecule that functions as a CFTR corrector.[4][5] It is designed to address the primary defect in patients with the F508del mutation by acting as a pharmacological chaperone, aiding in the proper folding of the F508del-CFTR protein and enhancing its trafficking to the cell surface.[2][3][4] While Lumacaftor monotherapy showed limited clinical efficacy, its combination with Ivacaftor (a CFTR potentiator that increases the channel's open probability) as the drug Orkambi®, has demonstrated significant clinical benefit for CF patients homozygous for the F508del mutation.[1][6]

This technical guide provides a comprehensive overview of the synthesis and characterization of Lumacaftor, offering insights into the chemical strategies and analytical methodologies crucial for its development and quality control.

Retrosynthetic Analysis and Synthesis Pathway

The molecular structure of Lumacaftor, chemically named 3-(6-(1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, presents several key synthetic challenges, including the construction of the substituted pyridine core, the formation of the amide bond, and the creation of the cyclopropane ring.[7] A common retrosynthetic approach involves a Suzuki coupling to form the biaryl system and an amide coupling to connect the cyclopropyl carboxylic acid moiety.

DOT Diagram: Retrosynthetic Analysis of Lumacaftor

Caption: Retrosynthetic disconnection of Lumacaftor.

Synthetic Protocol

The synthesis of Lumacaftor can be achieved through a multi-step process, as detailed in various patents.[8][9] A representative and efficient pathway is outlined below.

Step 1: Synthesis of 1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarbonitrile

This step involves the formation of the key cyclopropane ring.

-

Reaction: 2-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)acetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

-

Rationale: The strong base deprotonates the alpha-carbon of the acetonitrile, creating a nucleophile that attacks one of the carbons in 1,2-dibromoethane. A subsequent intramolecular cyclization reaction forms the cyclopropane ring.

Step 2: Hydrolysis to 1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxylic acid

The nitrile group is converted to a carboxylic acid.

-

Reaction: The cyclopropanecarbonitrile from the previous step is subjected to acidic or basic hydrolysis. For instance, heating with a strong acid like hydrochloric acid in a water/acetonitrile mixture.[9]

-

Rationale: This is a standard nitrile hydrolysis reaction that proceeds via the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Step 3: Synthesis of N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxamide

This step involves the formation of the crucial amide bond.

-

Reaction: 1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride in the presence of a catalytic amount of DMF.[9] The resulting acid chloride is then reacted with 6-amino-2-chloro-3-methylpyridine in the presence of a base like pyridine or triethylamine.

-

Rationale: The conversion to the more reactive acid chloride facilitates the nucleophilic acyl substitution reaction with the weakly nucleophilic amino group of the pyridine derivative.

Step 4: Suzuki Coupling to form Lumacaftor

The final step is the formation of the biaryl linkage.

-

Reaction: The N-(6-chloro-5-methylpyridin-2-yl) intermediate is coupled with 3-boronobenzoic acid using a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium carbonate in a suitable solvent system (e.g., DMF/water).[9]

-

Rationale: The Suzuki coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used in the synthesis of complex pharmaceutical molecules due to its high functional group tolerance and efficiency.

DOT Diagram: Lumacaftor Synthesis Workflow

Caption: Simplified workflow for the synthesis of Lumacaftor.

Comprehensive Characterization of Lumacaftor

Thorough characterization is imperative to ensure the identity, purity, and quality of the synthesized Lumacaftor. A combination of spectroscopic and chromatographic techniques is employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods for assessing the purity of Lumacaftor and quantifying it in various matrices.[10][11][12]

Table 1: Representative Chromatographic Conditions for Lumacaftor Analysis

| Parameter | HPLC Method | LC-MS/MS Method |

| Column | C8 or C18, e.g., Waters C8 (5 µm, 3.9x150 mm)[12] | C18, e.g., Acquity UPLC BEH C18 (1.7 µm, 2.1x50 mm) |

| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (e.g., 60:40 v/v)[12] | Gradient elution with Acetonitrile and 0.1% Formic acid in Water |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at a suitable wavelength (e.g., 280 nm) | Tandem Mass Spectrometry (ESI+) |

| Retention Time | Approximately 5.4 minutes[12] | Varies with gradient, typically < 5 minutes |

| MS/MS Transition | - | m/z 453.1 -> specific fragment ions[12] |

Experimental Protocol: Purity Determination by HPLC

-

Standard and Sample Preparation: Prepare a stock solution of Lumacaftor reference standard in a suitable solvent (e.g., DMSO or acetonitrile). Prepare the synthesized sample solution at a similar concentration.

-

Instrumentation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a defined volume (e.g., 10 µL) of the standard and sample solutions.

-

Data Analysis: Record the chromatograms. The purity of the synthesized Lumacaftor is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. The spectrum of Lumacaftor will show characteristic signals for the aromatic protons, the methyl group on the pyridine ring, and the diastereotopic protons of the cyclopropane ring.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

¹⁹F NMR: Confirms the presence of the two fluorine atoms in the difluorobenzodioxole moiety.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For Lumacaftor (C₂₄H₁₈F₂N₂O₅), the expected exact mass is 452.1184.[13]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify key functional groups. The spectrum of Lumacaftor will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and the C-F stretches.

-

Solid-State Characterization

The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, such as solubility and stability.

-

X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the crystalline form of Lumacaftor. Different polymorphs will produce distinct diffraction patterns. For example, Form I of Lumacaftor is characterized by specific peaks at 15.4, 16.3, and 14.5 degrees 2θ when using Cu Kα radiation.[14]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal stability of the crystalline solid.

Conclusion

The synthesis and characterization of Lumacaftor represent a significant achievement in medicinal chemistry, providing a vital therapeutic agent for a subset of cystic fibrosis patients. The synthetic strategies, particularly the use of modern cross-coupling reactions like the Suzuki coupling, enable the efficient construction of this complex molecule. Rigorous analytical characterization, employing a suite of chromatographic and spectroscopic techniques, is paramount to ensuring the quality, purity, and identity of the final API. This guide has provided a detailed overview of these critical aspects, offering a valuable resource for researchers and professionals in the field of drug development.

References

- Vertex Pharmaceuticals. (n.d.). Lumacaftor (VX-809) For Cystic Fibrosis Patients.

- Vertex Pharmaceuticals. (2013, June 5). Vertex Announces Initiation of Pivotal Phase 3 Program of VX-809 in Combination with Ivacaftor for the Treatment of People with Cystic Fibrosis Who Have Two Copies of the F508del Mutation.

-

Wikipedia. (2023, November 29). Lumacaftor. Retrieved from [Link]

- Vertex Pharmaceuticals. (2009, March 25). Vertex Pharmaceuticals Initiates Phase 2 Development for CFTR Corrector VX-809 in Patients with Cystic Fibrosis.

-

Rowe, S. M., et al. (2017). The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis. Expert Opinion on Drug Safety, 16(9), 1117-1124. Retrieved from [Link]

- Vertex Pharmaceuticals. (2010, February 3). Vertex Announces Results from Phase 2a Trial of VX-809 Targeting the Defective Protein Responsible for Cystic Fibrosis.

-

van de Merbel, N. C., et al. (2019). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 41(5), 657-665. Retrieved from [Link]

- Vertex Pharmaceuticals. (2011, October 3). Vertex Announces Presentation of New Data on VX-770 and VX-809 at North American Cystic Fibrosis Conference.

-

Sahana K., et al. (2025). AN IN-DEPTH REVIEW OF THE ANALYTICAL METHODS FOR LUMACAFTOR AND IVACAFTOR. World Journal of Pharmaceutical and Medical Research, 11(4), 170-173. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2017). Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. Journal of Chromatography B, 1061-1062, 347-354. Retrieved from [Link]

-

van de Merbel, N. C., et al. (2019). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 41(5), 657-665. Retrieved from [Link]

-

Tomati, V., et al. (2022). CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium. International Journal of Molecular Sciences, 23(12), 6689. Retrieved from [Link]

-

Farinha, C. M., et al. (2015). Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR. Journal of Cystic Fibrosis, 14(6), 703-711. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of lumacaftor and ivacaftor. Retrieved from [Link]

-

ResearchGate. (2017). Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. Retrieved from [Link]

- Google Patents. (2017). WO2017017696A1 - Process for the preparation of lumacaftor.

-

Gentile, F., et al. (2021). Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays. International Journal of Molecular Sciences, 22(21), 11585. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 293737-86-7 Name. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Structure of the pharmacological corrector VX-809 (Lumacaftor). b).... Retrieved from [Link]

- Google Patents. (2020). US10858346B2 - Crystalline form of lumacaftor.

-

Google Patents. (2014). US8653103B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[D][1][4]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. Retrieved from

- Google Patents. (2020). US10844048B2 - Process and crystalline forms of lumacaftor.

-

Chemical Dictionary. (n.d.). CAS No. 293737-86-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lumacaftor. PubChem Compound Database. Retrieved from [Link]

-

Patsnap Eureka. (2012). Solid forms of 3-(6-(1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lumacaftor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-(6-(3-(2,2-Difluorobenzo[d][1][4]dioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl)-3-methylpyridin-2-yl)benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis pathway of MK-7 in B. subtilis. Retrieved from [Link]

-

PubMed. (2024). Combinatorial metabolic engineering of Bacillus subtilis for menaquinone-7 biosynthesis. Retrieved from [Link]

Sources

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lumacaftor - Wikipedia [en.wikipedia.org]

- 5. Vertex Pharmaceuticals Initiates Phase 2 Development for CFTR Corrector VX-809 in Patients with Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]

- 6. researchgate.net [researchgate.net]

- 7. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]

- 10. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpmr.com [wjpmr.com]

- 12. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. US8653103B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[D][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of interest in contemporary drug discovery and materials science. In the absence of extensive published experimental solubility data for this specific molecule, this document serves as a foundational resource for researchers. It outlines the theoretical considerations governing its solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses computational approaches for solubility prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related benzoxazole derivatives.

Introduction: The Significance of Solubility in the Application of Benzoxazole Derivatives

This compound belongs to the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties[1][2]. The efficacy of any biologically active compound is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. Understanding the solubility of this compound in various organic solvents is therefore a critical parameter for:

-

Drug Formulation and Delivery: The ability to dissolve the compound in a suitable solvent system is paramount for creating effective oral, topical, or injectable drug formulations.

-

Process Chemistry and Purification: Solubility data is essential for designing efficient crystallization, extraction, and chromatographic purification processes during synthesis[3][4].

-

In Vitro and In Vivo Screening: Consistent and known concentrations are required for accurate biological assays. Poor solubility can lead to misleading results and hinder the drug discovery process.

The fundamental principle of "like dissolves like" governs solubility, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents[5][6]. The molecular structure of this compound, featuring both polar (amine) and non-polar (halogenated phenyl rings) moieties, suggests a nuanced solubility profile across a range of organic solvents.

Physicochemical Properties and Predicted Solubility Profile

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₈BrClN₂O[7] |

| Molecular Weight | 322.58 g/mol |

| Predicted XlogP | 4.1[7] |

| Hydrogen Bond Donors | 1 (from the amine group) |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen in the benzoxazole ring) |

| General Solubility Outlook | The high predicted XlogP value suggests a preference for non-polar or moderately polar organic solvents over water. The presence of hydrogen bond donors and acceptors indicates that solvents capable of hydrogen bonding (e.g., alcohols) may also be effective. |

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust and reliable method for determining the solubility of this compound in a range of organic solvents. The shake-flask method, a widely accepted technique, is described here[5].

Materials and Reagents

-

This compound (ensure high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) of analytical grade or higher.

-

Scintillation vials or other suitable sealed containers.

-

Orbital shaker or magnetic stirrer.

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks and pipettes.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant temperature (e.g., 25 °C). This ensures that the dissolution process has reached equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid at the bottom.

-

To ensure no solid particles are transferred, centrifuge the aliquot or filter it through a syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

-

Mass Balance Confirmation: After determining the concentration of the supernatant, the remaining solid can be dried and weighed to confirm that a significant amount of undissolved compound remains, validating the saturation.

-

Kinetic Confirmation: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable, albeit predictive, insights into a compound's solubility. These methods are increasingly used in early-stage drug discovery to prioritize compounds and select appropriate solvents for screening.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical and machine learning techniques to correlate the chemical structure of a molecule with its physical properties, including solubility[3]. These models are trained on large datasets of experimentally determined solubilities and can predict the solubility of new compounds based on their molecular descriptors.

Thermodynamic Models

Thermodynamic models, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. These methods can provide a more fundamental understanding of the interactions driving dissolution[4][8].

It is important to note that while predictive models are powerful tools, they are not a substitute for experimental validation, especially in later stages of development[9][10].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for handling halogenated aromatic amines should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11][12][13][14]. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the organic solvent solubility of this compound. While specific experimental data is currently lacking, the detailed protocol presented herein offers a clear and reliable path for researchers to generate this crucial information. The general principles and methodologies outlined are broadly applicable to other novel compounds where solubility data is a prerequisite for further research and development. The integration of experimental determination with computational prediction will undoubtedly accelerate the journey of promising molecules from the laboratory to practical application.

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Safety Data Sheet in accordance with Regulation (EU) No.453/2010.

- Safety data sheet.

- 7 - SAFETY DATA SHEET.

-

2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine. PubChemLite. Available at: [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.

- Compound N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide.

- Benzoxazole: Synthetic Methodology and Biological Activities.

-

Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Available at: [Link]

-

2,5-dibromo-N-(5-bromo-2-chlorophenyl)benzamide | C13H7Br3ClNO. PubChem. Available at: [Link]

-

(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. PubChem. Available at: [Link]

-

Benzoxazoles. AMERICAN ELEMENTS®. Available at: [Link]

-

Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. NIST Technical Series Publications. Available at: [Link]

-

5-(2-Bromophenyl)sulfanyl-1,3-benzothiazol-4-amine. PubChem. Available at: [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. PubChemLite - 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine (C13H8BrClN2O) [pubchemlite.lcsb.uni.lu]

- 8. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 9. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 12. leap.epa.ie [leap.epa.ie]

- 13. combi-blocks.com [combi-blocks.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Theoretical and Experimental Characterization of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide outlines a comprehensive theoretical and experimental framework for the characterization of a novel derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine . Due to the absence of specific literature on this compound, this document serves as a detailed roadmap for its synthesis, in-depth computational analysis, and initial biological evaluation. By elucidating its structural, electronic, and biological properties, we aim to uncover its therapeutic potential and provide a robust dataset for further drug development endeavors.

Introduction: The Rationale for Investigating this compound

Benzoxazole derivatives are structurally analogous to naturally occurring nucleic bases, which may facilitate their interaction with biological macromolecules.[2] The strategic incorporation of a bromo-chlorophenyl moiety and an amine group at the 5-position of the benzoxazole ring is hypothesized to modulate the compound's electronic and steric properties, potentially enhancing its biological activity and target specificity. The bromine and chlorine atoms can participate in halogen bonding and alter the lipophilicity, while the amine group can act as a hydrogen bond donor, influencing receptor binding and pharmacokinetic properties. This guide provides a systematic approach to validate these hypotheses through a combination of theoretical modeling and experimental validation.

Proposed Synthetic Route and Spectroscopic Characterization

A plausible synthetic route for this compound involves the condensation of a substituted 2-aminophenol with a substituted benzoic acid or benzaldehyde.[3]

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for the target compound.

Detailed Synthetic Protocol

-

Step 1: Condensation and Cyclization. To a solution of 4-amino-2-nitrophenol (1 equivalent) in a suitable solvent like polyphosphoric acid, add 2-bromo-5-chlorobenzoic acid (1 equivalent). Heat the reaction mixture at an elevated temperature (e.g., 180-200°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and neutralize with a base to precipitate the intermediate product.

-

Step 2: Reduction of the Nitro Group. Suspend the intermediate, 2-(5-bromo-2-chlorophenyl)-5-nitro-1,3-benzoxazole, in a solvent such as ethanol. Add a reducing agent like stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid. Reflux the mixture until the reaction is complete (monitored by TLC).

-

Step 3: Purification. After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final compound, this compound.

Spectroscopic Characterization Protocol

The structure of the synthesized compound will be unequivocally confirmed using a suite of spectroscopic techniques.[4][5]

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and connectivity. | Aromatic protons in the range of δ 7.0-8.5 ppm, and amine protons as a broad singlet. |

| ¹³C NMR | To identify the number and types of carbon atoms. | Aromatic carbons in the range of δ 110-160 ppm. |

| FT-IR | To identify functional groups. | Characteristic peaks for N-H stretching (amine), C=N stretching (oxazole), and C-Br/C-Cl stretching. |

| Mass Spectrometry | To determine the molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₁₃H₈BrClN₂O. |

In Silico Analysis: Predicting Physicochemical and Biological Properties

Computational methods are invaluable for predicting the properties of a novel compound, thereby guiding experimental design and saving resources.[6][7]

Computational Workflow

Caption: Workflow for the in silico characterization.

Density Functional Theory (DFT) Analysis

DFT calculations will be employed to understand the electronic structure and reactivity of the molecule.[1][8]

-

Protocol for Geometry Optimization and Electronic Properties:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional with a 6-311++G(d,p) basis set is a common choice.[8]

-

Procedure:

-

Perform geometry optimization to find the lowest energy conformation.

-

Conduct frequency calculations to confirm a true energy minimum (no imaginary frequencies).

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap, which is an indicator of chemical reactivity.[9][10]

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[9]

-

-

| Parameter | Significance |

| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[10] |

| MEP Map | Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites). |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Early prediction of ADMET properties is crucial to assess the "drug-likeness" of a compound.[11][12]

-

Protocol for ADMET Prediction:

-

Software: Various online tools and software packages are available, such as SwissADME, pkCSM, and ADMET Predictor.[13]

-

Input: The optimized 3D structure of the molecule.

-

Analysis: The software will predict a range of properties based on established models.

-

| Property | Importance in Drug Development |

| Lipophilicity (LogP) | Affects absorption, distribution, and membrane permeability. |

| Aqueous Solubility | Crucial for absorption and formulation. |

| Blood-Brain Barrier Permeability | Important for CNS-targeting drugs. |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. |

| Toxicity | Early identification of potential safety concerns. |

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and mode of interaction.[14][15] Based on the known biological activities of benzoxazoles, several potential targets are proposed for investigation.

-

Proposed Biological Targets:

-

Anticancer:

-

Antimicrobial:

-

DNA Gyrase: A bacterial enzyme essential for DNA replication.[14]

-

-

-

Protocol for Molecular Docking:

-

Software: AutoDock, GOLD, or Schrödinger Suite.

-

Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the ligand (our target compound) by optimizing its geometry and assigning charges.

-

-

Docking:

-

Define the binding site on the protein.

-

Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

-

Proposed In Vitro Biological Evaluation

Experimental validation is essential to confirm the theoretical predictions and to quantify the biological activity of the compound.

In Vitro Anticancer Activity Assay

-

Protocol for MTT Assay:

-

Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line for cytotoxicity comparison.

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vitro Antimicrobial Susceptibility Testing

-

Protocol for Broth Microdilution Assay:

-

Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

-

Procedure:

-

Prepare serial two-fold dilutions of the compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.

-

Conclusion and Future Directions

This technical guide presents a structured and comprehensive approach for the multifaceted characterization of this compound. By integrating rational synthesis, advanced spectroscopic analysis, robust computational modeling, and targeted in vitro biological evaluation, this framework will enable a thorough understanding of the compound's physicochemical properties and its potential as a therapeutic agent. The successful execution of these proposed studies will not only elucidate the specific attributes of this novel molecule but will also contribute valuable knowledge to the broader field of benzoxazole-based drug discovery. Positive outcomes from this initial investigation would warrant further preclinical studies, including mechanism of action elucidation, in vivo efficacy, and safety profiling.

References

- Song, G. L., Chen, C., & Wu, F. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. European Journal of Medicinal Chemistry, 259, 115669.

- Oksuzoglu, E., Can, H., Alper, P., Çetin, A., & Göktürk, T. (2018). Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Letters in Drug Design & Discovery, 15(11), 1155-1163.

- Kus, C., Kilic, F. S., & Eke, B. C. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. RSC Medicinal Chemistry, 14(8), 1497-1511.

-

(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Retrieved from [Link]

- Sahu, T. R., & Sahu, L. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. NeuroQuantology, 20(20), 3245-3250.

- Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. (2024).

- Jilani, J., & Abualassal, Q. (2021). Synthesis, characterisation and biological evaluation of some 2-arylbenzoxazoleacetic acid derivatives as promising anticancer agents.

- Galić, M., Rohtek, T., et al. (2025). Benzoxazole‐Acrylonitriles: Dual Bioactivity and DNA Binding from a Sustainable Synthetic Approach. ChemMedChem.

-

(PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Abdel-Gawad, N. M., George, R. F., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 236-253.

- DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2024). Molecules, 29(13), 3045.

-

(PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. (2025, August 9). ResearchGate. Retrieved from [Link]

- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).

- Patil, S. A., Patil, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24584-24607.

-

Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry, 66(21), 14649-14663.

-

HOMO-LUMO of five-membered heterocycles and their energy gap calculated... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(25), 21241-21248.

- 1,3,4-oxadiazole encompassed benzoxazole derivatives: Synthesis, Structural characterization, Biological evaluation, Molecular docking and their DFT studies. (2025). Sciety.

- Prajapat, R. P., et al. (2011). QSAR modeling of benzoxazole derivatives as antimicrobial agents. Der Pharmacia Lettre, 3(3), 161-170.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry, 66(21), 14649-14663.

- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Journal of Molecular Structure, 1210, 128033.

-

(PDF) Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. (2025, October 12). ResearchGate. Retrieved from [Link]

-

2.4. In Vitro Antimicrobial Activity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

- IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2024). Molecules, 29(1), 174.

- An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. (2021). Frontiers in Pharmacology, 12, 699431.

- Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2026). ACS Omega.

- Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. (2024). Molecules, 29(12), 2795.

- Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 619-630.

- Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (2020). Advanced Journal of Chemistry, Section A, 3(2), 133-143.

- 3-D QSAR modeling of benzoxazole benzenesulfonamides substituted derivatives and feature based inhibitor identification as antid. (2016). International Journal of Chemical Studies, 4(3), 1-8.

- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2023). RSC Advances, 13(23), 15535-15552.

-

Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (n.d.). ResearchGate. Retrieved from [Link]

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). Molecules, 29(13), 3045.

- Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2024). ACS Omega, 9(16), 17949-17963.

- Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (2021). Brazilian Journal of Biology, 83, e247184.

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.

- Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. (2022). Bioorganic Chemistry, 129, 106173.

- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (2024). Molecules, 29(13), 3045.

Sources

- 1. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08337C [pubs.rsc.org]